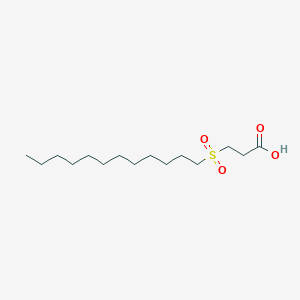
3,4-Methylenedioxy-4'-nitrochalcone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Methylenedioxy-4’-nitrochalcone is an organic compound with the molecular formula C16H11NO5 and a molecular weight of 297.27 g/mol . It is a member of the chalcone family, which are open-chain flavonoids known for their diverse biological activities. This compound is characterized by the presence of a methylenedioxy group and a nitro group attached to the chalcone backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Methylenedioxy-4’-nitrochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 3,4-methylenedioxybenzaldehyde with 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 3,4-Methylenedioxy-4’-nitrochalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
3,4-Methylenedioxy-4’-nitrochalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methylenedioxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or chlorinating agents.
Major Products Formed
Oxidation: Epoxides or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
3,4-Methylenedioxy-4’-nitrochalcone has several scientific research applications:
Biology: The compound is studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Industry: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3,4-Methylenedioxy-4’-nitrochalcone involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation . It can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response . Additionally, it can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function .
類似化合物との比較
Similar Compounds
4’-Methyl-3,4-(Methylenedioxy)chalcone: This compound has a similar structure but with a methyl group instead of a nitro group.
3,4-(Methylenedioxy)aniline: This compound contains the methylenedioxy group but lacks the chalcone backbone.
Uniqueness
3,4-Methylenedioxy-4’-nitrochalcone is unique due to the presence of both the methylenedioxy and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various scientific research applications.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c18-14(12-3-5-13(6-4-12)17(19)20)7-1-11-2-8-15-16(9-11)22-10-21-15/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNQGVMNCNMWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

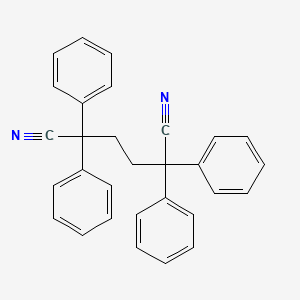
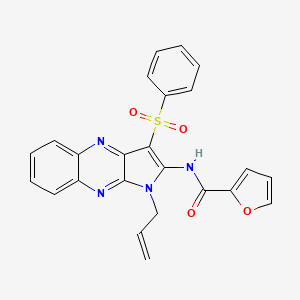
![DI(Tert-butyl) 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11964852.png)
![4-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11964859.png)

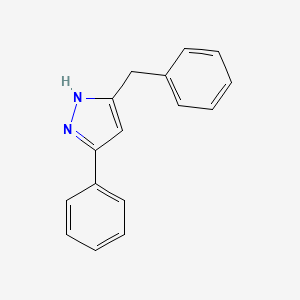
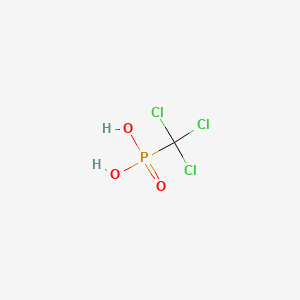
![5-cyclohexyl-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964884.png)
![2-(2-Cyanoethyl)-3-methyl-1-(morpholin-4-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11964887.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11964893.png)
